Cas no 2411335-23-2 (Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate)
![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate structure](https://ja.kuujia.com/scimg/cas/2411335-23-2x500.png)
Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate
- Z3952174504
- ethyl 2-[(2E)-4-(dimethylamino)but-2-enamido]-2,3-dihydro-1H-indene-5-carboxylate
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- インチ: 1S/C18H24N2O3/c1-4-23-18(22)14-8-7-13-11-16(12-15(13)10-14)19-17(21)6-5-9-20(2)3/h5-8,10,16H,4,9,11-12H2,1-3H3,(H,19,21)/b6-5+
- InChIKey: KBCGPFKYRVDBLQ-AATRIKPKSA-N
- SMILES: O=C(/C=C/CN(C)C)NC1CC2C=CC(C(=O)OCC)=CC=2C1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 7
- 複雑さ: 448
- XLogP3: 2.1
- トポロジー分子極性表面積: 58.6
Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26591554-0.05g |
ethyl 2-[(2E)-4-(dimethylamino)but-2-enamido]-2,3-dihydro-1H-indene-5-carboxylate |
2411335-23-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylateに関する追加情報
Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate: A Comprehensive Overview
Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate, also known by its CAS number CAS No. 2411335-23-2, is a complex organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of indene derivatives, which have gained significant attention in recent years due to their versatile properties and promising biological activities.
The molecular structure of this compound is characterized by an indene ring system, which is a bicyclic structure consisting of a benzene ring fused with a cyclopropane ring. The indene moiety is further substituted with an ethyl carboxylate group at the 5-position and an amino group at the 2-position. The amino group is connected to an (E)-configured enamide moiety, specifically 4-(dimethylamino)but-2-enoyl. This configuration imparts unique electronic and steric properties to the molecule, making it suitable for various chemical and biological applications.
Recent studies have highlighted the potential of indene derivatives in drug discovery and development. The presence of the dimethylamino group in the enamide moiety introduces a positive charge, which can enhance the compound's ability to interact with negatively charged biomolecules such as DNA or proteins. This property makes it a promising candidate for use in anti-cancer therapies, where selective binding to specific biomolecular targets is crucial.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, amide bond formation, and possibly some form of cyclization or ring-closing reaction. The exact synthetic pathway would depend on the starting materials and intermediates used, but it typically requires careful control of reaction conditions to achieve the desired stereochemistry and regioselectivity.
The physical properties of this compound include its melting point, solubility in various solvents, and stability under different conditions. These properties are essential for determining its suitability for specific applications. For instance, its solubility in organic solvents makes it ideal for use in organic reactions or as a precursor in medicinal chemistry.
From a biological standpoint, this compound has shown potential as an inhibitor of certain enzymes or receptors involved in disease pathways. For example, its ability to bind to specific sites on proteins could make it a lead compound for developing new drugs targeting diseases such as cancer or neurodegenerative disorders.
Moreover, the presence of the dimethylamino group introduces additional functionality into the molecule. This group can act as a hydrogen bond donor or acceptor, enhancing the compound's ability to interact with other molecules in solution. Such interactions are critical in determining the compound's bioavailability and pharmacokinetic properties.
In terms of environmental impact, this compound's biodegradability and toxicity are important considerations for its safe handling and disposal. While there is limited data available on these aspects at present, ongoing research aims to address these concerns and ensure that its use aligns with sustainable practices.
Looking ahead, further research into this compound's properties could unlock new applications in areas such as materials science or nanotechnology. Its unique structure may also make it suitable for use in advanced materials with tailored electronic or optical properties.
In conclusion, Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate represents an exciting area of study with potential implications across multiple disciplines. As research continues to uncover its full range of properties and applications, this compound stands poised to make significant contributions to both academic research and industrial innovation.
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